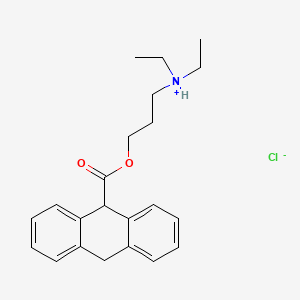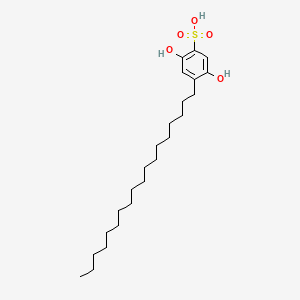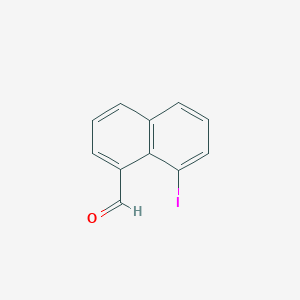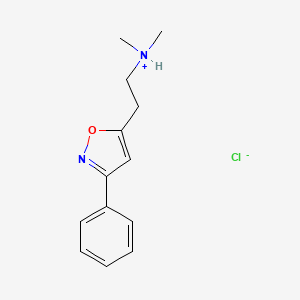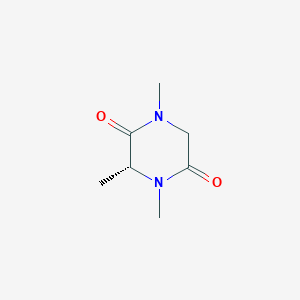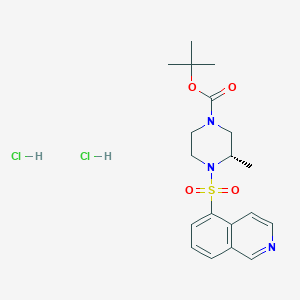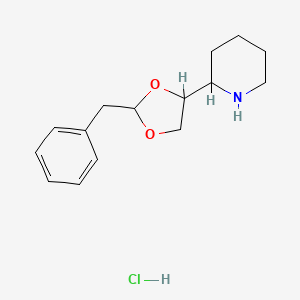![molecular formula C12H13I2N3O3 B13773539 N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide CAS No. 73623-34-4](/img/structure/B13773539.png)
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is a complex organic compound characterized by the presence of multiple functional groups, including acetamido and iodoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-acetamidophenol with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions may yield corresponding oxides.
Scientific Research Applications
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of protein modifications and interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide involves its interaction with thiol groups in proteins. The iodoacetyl groups react with thiol groups to form stable thioether bonds, leading to the modification of the protein’s structure and function. This property makes it a valuable tool in studying protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Bis(iodoacetylamino)acetanilide: Similar in structure but with different substitution patterns.
4-acetamido-4’-((iodoacetyl)amino)stilbene-2,2’-disulfonate: Another compound with iodoacetyl groups but different core structure.
Uniqueness
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is unique due to its specific substitution pattern and the presence of both acetamido and iodoacetyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73623-34-4 |
|---|---|
Molecular Formula |
C12H13I2N3O3 |
Molecular Weight |
501.06 g/mol |
IUPAC Name |
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C12H13I2N3O3/c1-7(18)15-9-3-2-8(16-11(19)5-13)4-10(9)17-12(20)6-14/h2-4H,5-6H2,1H3,(H,15,18)(H,16,19)(H,17,20) |
InChI Key |
QZCXKYQKSALCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CI)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


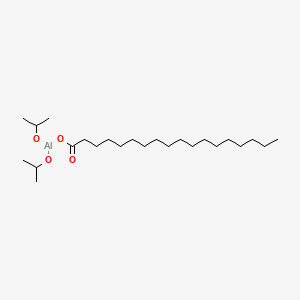
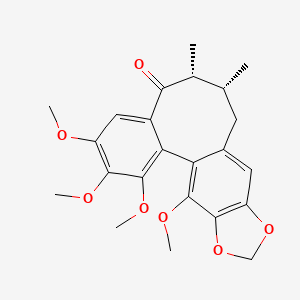
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

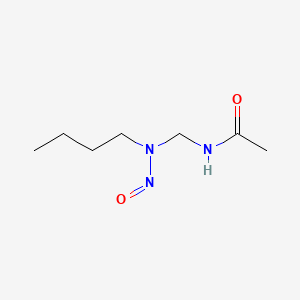
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
